(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S2/c1-21-15-8-5-13(25-2)11-16(15)26-18(21)20-17(22)9-10-27(23,24)14-6-3-12(19)4-7-14/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZVJHKTYHHMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide is a thiazole-based derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazole ring, a sulfonyl group, and an amide linkage. Its molecular formula is , and it possesses notable properties that contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Specifically, the compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In a study assessing the antibacterial efficacy of synthesized compounds, it was found that this derivative had promising results when compared with standard antibiotics .
Anticancer Potential
Thiazole compounds are recognized for their anticancer properties. For instance, structural activity relationship (SAR) studies indicate that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines. The presence of electron-donating groups, such as methoxy or methyl substituents on the phenyl ring, has been linked to increased activity against various tumors .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 |
| Compound 2 | 1.98 ± 1.22 | Jurkat |
| (E)-3-((4-chlorophenyl)sulfonyl)-... | TBD | TBD |
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor. It has been studied for its effects on acetylcholinesterase (AChE), with findings suggesting that it may inhibit this enzyme effectively, which is crucial for treating conditions like Alzheimer's disease. The binding interactions were elucidated through molecular docking studies, revealing how the compound interacts with active sites of target enzymes .
Case Study 1: Antibacterial Screening
In a study focusing on the antibacterial properties of thiazole derivatives, the compound demonstrated significant activity against Bacillus subtilis. The study utilized disk diffusion methods to assess the inhibition zones and concluded that structural modifications could lead to enhanced antibacterial efficacy.
Case Study 2: Anticancer Activity Assessment
Another investigation explored the anticancer effects of various thiazole derivatives on human cancer cell lines. The compound was evaluated alongside known chemotherapeutics, revealing comparable cytotoxic effects in specific cell lines, suggesting its potential as an adjunct therapy in cancer treatment.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Sulfonyl vs.
- Methoxy vs. Fluorophenyl Substitutents : The 6-methoxy group on the benzo[d]thiazole core increases electron density, contrasting with fluorophenyl-substituted analogues (e.g., ), which prioritize halogen bonding and metabolic resistance .
- Steric Effects : The 3-methyl group on the thiazole ring introduces steric hindrance absent in simpler oxadiazole-thiazole hybrids (), possibly reducing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
